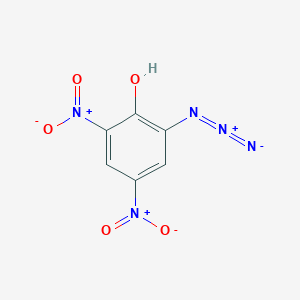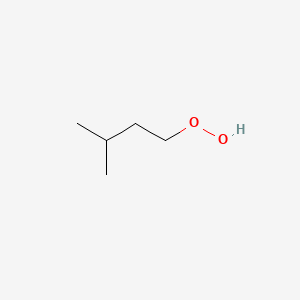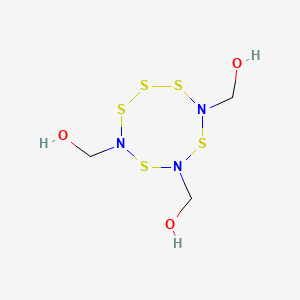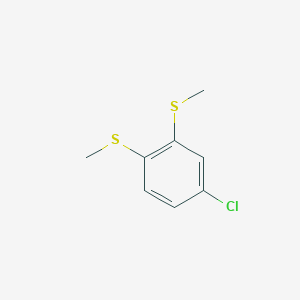
4-Chloro-1,2-bis(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,2-bis(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9ClS2 It is characterized by a benzene ring substituted with a chlorine atom and two methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2-bis(methylsulfanyl)benzene typically involves the chlorination of 1,2-bis(methylsulfanyl)benzene. This can be achieved through the reaction of 1,2-bis(methylsulfanyl)benzene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1,2-bis(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents such as dichloromethane (CH2Cl2) are employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones, which are important intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,2-bis(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-1,2-bis(methylsulfanyl)benzene involves its interaction with various molecular targets. The chlorine atom and methylsulfanyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorobenzene: Similar structure but with two chlorine atoms instead of methylsulfanyl groups.
1,2-Bis(methylsulfanyl)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorothioanisole: Contains a single methylsulfanyl group and a chlorine atom, offering different reactivity patterns.
Uniqueness
4-Chloro-1,2-bis(methylsulfanyl)benzene is unique due to the presence of both a chlorine atom and two methylsulfanyl groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
29690-15-1 |
|---|---|
Molekularformel |
C8H9ClS2 |
Molekulargewicht |
204.7 g/mol |
IUPAC-Name |
4-chloro-1,2-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9ClS2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 |
InChI-Schlüssel |
QHQGNCZIAZONPD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



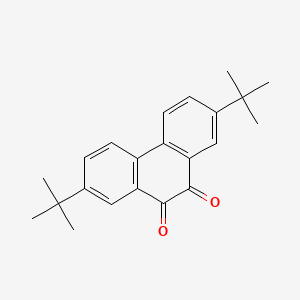
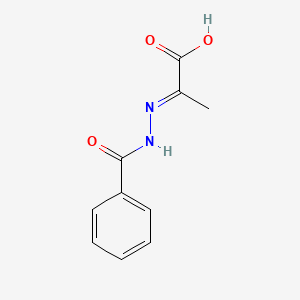


![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
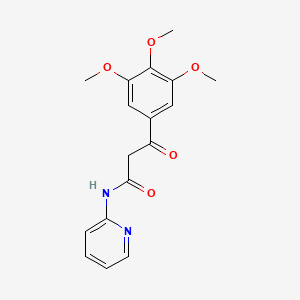
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
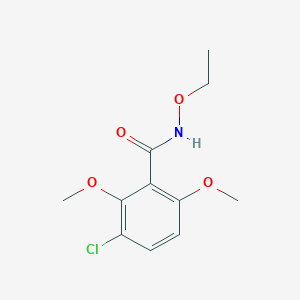
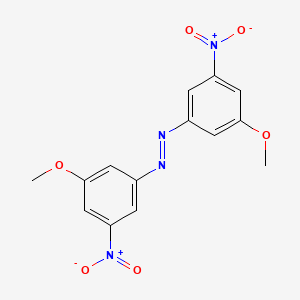
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
